6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
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Overview
Description
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of the 2,3,4-trimethoxyphenyl group and the hydroxy group at specific positions further enhances its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one typically involves multi-step organic reactions. One common method includes the condensation of 2,3,4-trimethoxybenzaldehyde with a suitable benzofuran derivative under acidic or basic conditions. The reaction may proceed through a Knoevenagel condensation mechanism, where the aldehyde group reacts with an active methylene compound to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, R-NH2) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying biological interactions and enzyme inhibition.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. For example, it may inhibit tubulin polymerization, leading to anti-cancer effects by disrupting cell division.
Comparison with Similar Compounds
Similar Compounds
2,3,4-Trimethoxybenzaldehyde: A precursor in the synthesis of the target compound.
6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one: A structurally similar compound with slight variations in the position of methoxy groups.
Uniqueness
6-Hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
6-hydroxy-2-[(2,3,4-trimethoxyphenyl)methylidene]-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O6/c1-21-13-7-4-10(17(22-2)18(13)23-3)8-15-16(20)12-6-5-11(19)9-14(12)24-15/h4-9,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGOPTESGPYJSBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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